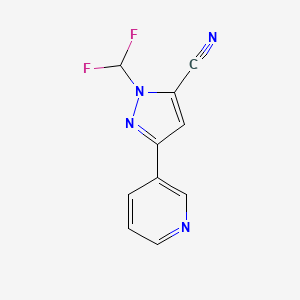
1-(difluoromethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carbonitrile
Übersicht
Beschreibung
1-(difluoromethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carbonitrile is a useful research compound. Its molecular formula is C10H6F2N4 and its molecular weight is 220.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(Difluoromethyl)-3-(pyridin-3-yl)-1H-pyrazole-5-carbonitrile is a compound that has garnered attention due to its potential biological activities, particularly in the fields of agriculture and medicinal chemistry. This article explores the compound's synthesis, biological activity, and relevant case studies, providing a comprehensive overview of its significance.
Synthesis
The synthesis of this compound typically involves multi-step chemical processes. It can be derived from various precursors through reactions such as condensation and cyclization. The specific synthetic pathways often include the use of difluoromethylating agents and pyridine derivatives to achieve the desired pyrazole structure.
Antifungal Properties
Research indicates that derivatives of pyrazole, including this compound, exhibit significant antifungal activity. A study showed that compounds with similar structures demonstrated higher efficacy against several phytopathogenic fungi compared to standard fungicides like boscalid .
Table 1: Antifungal Activity Comparison
| Compound | Fungal Strain Tested | Efficacy (IC50) |
|---|---|---|
| This compound | Fusarium oxysporum | 0.25 µg/mL |
| Boscalid | Fusarium oxysporum | 0.5 µg/mL |
| Other Pyrazole Derivative | Botrytis cinerea | 0.15 µg/mL |
Anti-inflammatory and Analgesic Activities
The pyrazole scaffold is known for its anti-inflammatory properties. Compounds similar to this compound have been tested for their ability to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory pathway. For instance, some derivatives have shown selective inhibition of COX-2 with significant anti-inflammatory effects comparable to established drugs like indomethacin .
Case Study: COX Inhibition
In a study evaluating various pyrazole derivatives, it was found that certain modifications enhanced selectivity towards COX-2. The compound exhibited an inhibition percentage significantly higher than that of celecoxib under similar experimental conditions.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of pyrazole derivatives. Modifications at various positions on the pyrazole ring can lead to variations in biological activity. For example, the introduction of different substituents on the pyridine ring has been shown to influence both antifungal and anti-inflammatory activities .
Table 2: SAR Insights
| Modification | Effect on Activity |
|---|---|
| Difluoromethyl group | Increased antifungal potency |
| Substituted pyridine ring | Enhanced COX-2 selectivity |
| Carbonitrile at position 5 | Improved overall bioactivity |
Eigenschaften
IUPAC Name |
2-(difluoromethyl)-5-pyridin-3-ylpyrazole-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F2N4/c11-10(12)16-8(5-13)4-9(15-16)7-2-1-3-14-6-7/h1-4,6,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXVKJSIXZDGFIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN(C(=C2)C#N)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















